molecular formula C19H17Cl2N3O2S2 B12151493 N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12151493
M. Wt: 454.4 g/mol
InChI Key: HAOHSTMMFMOKSF-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic organic compound. It is characterized by the presence of a dichlorophenyl group, a thienopyrimidine core, and an acetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the thienopyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the dichlorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the acetamide moiety: This can be done through amide bond formation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible functionalities.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific biological target. It may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide: can be compared with other thienopyrimidine derivatives or compounds containing dichlorophenyl groups.

Uniqueness

The uniqueness of this compound may lie in its specific combination of functional groups and its potential biological activities. Comparative studies with similar compounds can highlight its distinct properties and potential advantages.

Properties

Molecular Formula

C19H17Cl2N3O2S2

Molecular Weight

454.4 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H17Cl2N3O2S2/c1-4-5-24-18(26)16-10(2)11(3)28-17(16)23-19(24)27-9-15(25)22-14-7-12(20)6-13(21)8-14/h4,6-8H,1,5,9H2,2-3H3,(H,22,25)

InChI Key

HAOHSTMMFMOKSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)CC=C)C

Origin of Product

United States

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